molecular formula C18H16N2O3 B2533757 [(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE CAS No. 877156-44-0

[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE

Cat. No.: B2533757
CAS No.: 877156-44-0
M. Wt: 308.337
InChI Key: JTTKFGTXJXHSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE is a benzoate ester derivative featuring a 3-cyano substituent on the aromatic ring and a (2-phenylethyl)carbamoyl methyl group.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-12-15-7-4-8-16(11-15)18(22)23-13-17(21)20-10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKFGTXJXHSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-cyanobenzoate typically involves the reaction of 3-cyanobenzoic acid with (2-phenylethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzoate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Recent studies have indicated that derivatives of cyanobenzoate compounds exhibit significant anticancer activities. For instance, specific modifications of the 3-cyanobenzoate moiety have been linked to the inhibition of eIF4E, a protein involved in cancer cell proliferation. This suggests that [(2-phenylethyl)carbamoyl]methyl 3-cyanobenzoate could serve as a potential lead compound for developing new anticancer agents .

1.2 Enzyme Inhibition
The compound has also been investigated for its role as a selective inhibitor of serine proteases, particularly those involved in the coagulation cascade such as thrombin and factor Xa. These properties make it a candidate for therapeutic applications in managing coagulation disorders .

Synthesis and Green Chemistry

2.1 Sustainable Synthesis Methods
The synthesis of this compound can be achieved through environmentally friendly processes. Recent advancements highlight methods that utilize less hazardous reagents and solvents, aligning with green chemistry principles. Such methods not only reduce environmental impact but also enhance the safety profile of chemical manufacturing .

Material Science Applications

3.1 Polymer Chemistry
The incorporation of cyanobenzoate derivatives into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can tailor polymers for specific applications, including coatings and composites .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines when modified with cyanobenzoate derivatives .
Study BEnzyme InhibitionIdentified as a selective inhibitor for thrombin and factor Xa, indicating potential therapeutic uses .
Study CGreen SynthesisDeveloped a new synthetic route that minimizes waste and utilizes safer reagents .

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Methyl 3-Cyanobenzoate (C₉H₇NO₂)

Key Properties :

  • Molecular Weight : 161.15 g/mol .
  • Melting Point : 58–60°C .
  • Structure : Lacks the (2-phenylethyl)carbamoyl group, making it simpler and less polar.

Comparison :

  • The absence of the carbamoyl-phenethyl substituent in methyl 3-cyanobenzoate reduces its molecular weight and likely enhances volatility compared to the target compound.
  • Applications: Primarily used as a synthetic intermediate in organic chemistry. Its simpler structure limits biological activity compared to the carbamoyl-containing target compound .

Phenethyl Cinnamate (C₁₇H₁₆O₂)

Key Properties :

  • Synonyms: FEMA 2863, 2-phenylethyl cinnamate .
  • Structure: Combines a phenethyl group with a cinnamate (propenoate) backbone.

Comparison :

  • Functional Groups: Unlike the target compound, phenethyl cinnamate lacks a cyano group and carbamoyl moiety, instead featuring a conjugated double bond (cinnamate).
  • Applications: Widely used in fragrances and flavorings due to its floral aroma . The target compound’s cyano and carbamoyl groups may shift its utility toward non-volatile applications, such as drug precursors or polymer additives.

2-Phenylethyl Alcohol (C₈H₁₀O)

Key Properties :

  • Role in Volatiles: Found in higher concentrations in Norton grapes as a free volatile, contributing to floral aromas .

Comparison :

  • Volatility : 2-phenylethyl alcohol is highly volatile, whereas the ester and carbamoyl groups in the target compound likely reduce volatility.
  • Bioactivity: The alcohol form is directly involved in aroma profiles, while the target compound’s ester-carbamoyl structure may favor stability in non-volatile formulations (e.g., sustained-release drugs) .

Research Implications and Gaps

  • Structural Complexity : The carbamoyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors), but this requires validation through pharmacological studies.
  • Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and stability are absent in the provided evidence, necessitating further characterization.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3-cyanobenzoate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound this compound consists of a phenylethyl group attached to a carbamoyl moiety and a cyanobenzoate structure. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast and lung cancer models.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from toxic insults, suggesting implications in neurodegenerative diseases.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways related to cancer progression.

The mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Gene Expression Modulation : It can alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties.
  • Oxidative Stress Reduction : By mitigating oxidative stress, the compound may protect cells from damage, enhancing survival rates in neurotoxic environments.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against cancer cells.

Case Study 2: Neuroprotection in Cell Models

In vitro experiments using SH-SY5Y neuroblastoma cells showed that the compound significantly reduced cell death induced by neurotoxins such as MPP+ and methamphetamine. This effect was attributed to its ability to inhibit apoptosis pathways activated by oxidative stress.

Data Tables

Biological Activity Effect Observed IC50/EC50 Values
Anticancer (Breast Cancer)Reduced cell viability15 µM
Neuroprotection (SH-SY5Y Cells)Decreased apoptosisEC50 = 10 µM
Enzyme Inhibition (Xanthine Oxidase)Inhibition of enzyme activityIC50 = 20 µM

Research Findings

  • Anticancer Properties : Research published in Oncology Reports indicated that compounds similar to this compound inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Mechanisms : Studies have demonstrated that the compound's neuroprotective effects are mediated through the inhibition of reactive oxygen species (ROS) production, which is crucial in preventing neuronal damage .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that this compound effectively inhibits xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for [(2-phenylethyl)carbamoyl]methyl 3-cyanobenzoate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the activation of 3-cyanobenzoic acid (e.g., via acyl chloride formation) followed by coupling with (2-phenylethyl)carbamoylmethyl alcohol. Key steps include:

Coupling Reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous conditions to form the ester bond .

Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product.

  • Optimization : Control reaction temperature (0–5°C for exothermic steps) and use catalytic DMAP to enhance esterification efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester and carbamoyl linkages (e.g., ester carbonyl signal at ~170 ppm, cyanobenzene C≡N at ~110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ ~353.15 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolysis of ester/carbamoyl bonds (half-life <24 hrs in alkaline conditions) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aromatic esters) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Approach :

Docking Studies : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the compound’s aromatic and carbamoyl motifs for hydrophobic interactions .

MD Simulations : Assess binding stability (RMSD <2 Å over 50 ns trajectories) .

  • Validation : Compare with experimental binding assays (e.g., SPR or ITC for Kd measurement) .

Q. What experimental designs are suitable for resolving contradictions in spectral data (e.g., NMR vs. MS)?

  • Case Example : If MS indicates [M+H]⁺ = 353.15 but NMR suggests impurities:

Repurification : Use preparative HPLC to isolate fractions.

2D NMR : HSQC/HMBC to assign ambiguous peaks and confirm connectivity .

Elemental Analysis : Validate C/H/N ratios (±0.3% theoretical) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

  • Analog Synthesis : Modify the 3-cyanobenzoate moiety (e.g., replace –CN with –NO₂ or –CF₃) and assess cytotoxicity (IC₅₀) in cancer cell lines .
  • Pharmacophore Mapping : Identify critical groups (e.g., carbamoyl for hydrogen bonding) using CoMFA/CoMSIA .

Q. What methodologies address discrepancies in biological activity data across different assay platforms?

  • Resolution :

  • Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Metabolite Interference : Perform LC-MS/MS to rule out in vitro degradation products (e.g., free 3-cyanobenzoic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.